molecular formula C19H15Cl2N5O4S B2957115 N-(4-amino-2-((2,4-dichlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-methyl-3-nitrobenzamide CAS No. 888422-98-8

N-(4-amino-2-((2,4-dichlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-methyl-3-nitrobenzamide

Cat. No.: B2957115
CAS No.: 888422-98-8
M. Wt: 480.32
InChI Key: BKILHEFGSCSRLL-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2,4-dichlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-methyl-3-nitrobenzamide is a pyrimidinone derivative characterized by a 2,4-dichlorobenzylthio substituent at position 2 and a 2-methyl-3-nitrobenzamide group at position 5 of the pyrimidinone core. Its synthesis typically involves nucleophilic substitution reactions, as evidenced by methods used for analogous compounds (e.g., S-alkylation of pyrimidinethiones with bromo derivatives in DMA solvent) .

Properties

CAS No.

888422-98-8

Molecular Formula

C19H15Cl2N5O4S

Molecular Weight

480.32

IUPAC Name

N-[4-amino-2-[(2,4-dichlorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]-2-methyl-3-nitrobenzamide

InChI

InChI=1S/C19H15Cl2N5O4S/c1-9-12(3-2-4-14(9)26(29)30)17(27)23-15-16(22)24-19(25-18(15)28)31-8-10-5-6-11(20)7-13(10)21/h2-7H,8H2,1H3,(H,23,27)(H3,22,24,25,28)

InChI Key

BKILHEFGSCSRLL-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(N=C(NC2=O)SCC3=C(C=C(C=C3)Cl)Cl)N

solubility

not available

Origin of Product

United States

Biological Activity

N-(4-amino-2-((2,4-dichlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-methyl-3-nitrobenzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H15Cl2N5O4S
  • Molecular Weight : 480.3 g/mol
  • CAS Number : 888424-99-5

The compound exhibits biological activity primarily through its interaction with various biological targets. It is hypothesized to inhibit specific enzymes involved in cancer cell proliferation and inflammation. The presence of the pyrimidine moiety is crucial for its activity, as it has been shown to play a significant role in the binding affinity to target proteins.

Antitumor Activity

Research indicates that compounds similar to this compound demonstrate potent antitumor activity. For instance:

  • A related compound showed nanomolar activity against human breast cancer cell lines, indicating that structural modifications can enhance antitumor efficacy .

Enzyme Inhibition

The compound may act as an inhibitor of key enzymes involved in tumor growth and metastasis. Notably:

  • MAO-B Inhibition : Similar compounds have been documented to exhibit selective inhibition of monoamine oxidase B (MAO-B), which is relevant in neurodegenerative diseases and cancer therapy .

Antimicrobial Properties

Preliminary studies suggest that the compound may also possess antimicrobial properties, although further research is required to establish its efficacy against specific pathogens.

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have demonstrated the compound's ability to induce apoptosis in cancer cell lines. For example, a study reported that the compound significantly increased caspase 3 activity, a marker for apoptosis .
  • Structure-Activity Relationship (SAR) : SAR studies have identified critical structural features that enhance biological activity. The introduction of electron-withdrawing groups has been shown to improve potency against various cancer cell lines .
  • Pharmacokinetics : Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Initial findings suggest favorable absorption and distribution characteristics, although detailed studies are necessary.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Antitumor ActivityNanomolar inhibition in breast cancer cells
Enzyme InhibitionMAO-B inhibition
Apoptosis InductionIncreased caspase 3 activity
AntimicrobialPreliminary antimicrobial effectsResearch ongoing

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally and functionally related derivatives, focusing on substituents, synthetic yields, and reported biological activities.

Table 1: Structural and Functional Comparison of Pyrimidinone Derivatives

Compound Name Substituents (Position 2) Substituents (Position 5) Yield (%) Key Pharmacological Activities Source
Target Compound 2,4-Dichlorobenzylthio 2-Methyl-3-nitrobenzamide N/R N/R -
N-(4-Amino-2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-benzenesulfonamide (19) Benzylthio Benzenesulfonamide 59 Antitrypanosomal (IC₅₀: 1.2 µM vs. T. brucei)
N-(4-Amino-2-(hexylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3-aminobenzenesulfonamide (VII) Hexylthio 3-Aminobenzenesulfonamide 75 Broad-spectrum antiparasitic activity
N-(4-Amino-2-mercapto-6-oxo-1,6-dihydropyrimidin-5-yl)-3-nitrobenzenesulfonamide (IX) Mercapto (-SH) 3-Nitrobenzenesulfonamide 88 Antitrypanosomal (IC₅₀: 0.8 µM vs. T. cruzi)
(E)-N-(4-Amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-5-(3-(4-chlorophenyl)acryloyl)-2-methoxybenzene... Methylthio Chalcone-linked benzenesulfonamide N/R Anticancer (IC₅₀: 3.1 µM vs. SF539 cells)
2-((5-Cyano-4-(3,4-dichlorophenyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)propanamide (ZHK) 3,4-Dichlorophenylthio Cyano-propanamide-sulfamoylphenyl N/R N/R (structural analog for docking studies)

Key Findings:

Substituent Impact on Bioactivity :

  • The 2,4-dichlorobenzylthio group in the target compound likely enhances membrane permeability compared to simpler alkylthio chains (e.g., hexylthio in VII ) or unsubstituted benzylthio (19) , as chloro substituents increase lipophilicity .
  • Nitro groups (e.g., in IX and the target compound) correlate with enhanced antiparasitic activity, possibly due to redox modulation or interaction with parasitic enzymes .

Synthetic Yields :

  • Derivatives with bulky or electron-withdrawing groups (e.g., nitro in IX ) exhibit higher yields (75–88%) compared to benzylthio analogs (19 , 59%), suggesting steric or electronic factors influence reaction efficiency .

Pharmacological Profiles: Chalcone hybrids (e.g., compound 76 in ) demonstrate dual functionality, combining pyrimidinone’s enzyme inhibition with chalcone’s pro-apoptotic effects, achieving potent anticancer activity .

Structural Analog for Drug Design: Compound ZHK (), featuring a 3,4-dichlorophenylthio group and cyano substitution, underscores the therapeutic relevance of halogenated pyrimidinones in targeting parasitic or cancer-related proteins .

Q & A

Basic Research Questions

Q. What are the key structural features of this compound that influence its reactivity and biological activity?

  • Answer : The pyrimidine core (1,6-dihydropyrimidin-6-one) provides a planar scaffold for intermolecular interactions, while the 2,4-dichlorobenzylthio group enhances lipophilicity and potential membrane permeability. The 3-nitrobenzamide moiety may act as a hydrogen-bond acceptor, critical for enzyme inhibition (e.g., kinase or protease targets). The amino group at position 4 could participate in acid-base chemistry or metal coordination. Comparative studies of similar pyrimidine derivatives (e.g., trifluoromethyl-substituted analogs) suggest that halogenation and electron-withdrawing groups (e.g., nitro) improve metabolic stability and target affinity .

Q. Which spectroscopic techniques are recommended for structural characterization?

  • Answer :

  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., as demonstrated for pyrimidine derivatives in and ).
  • NMR : 1H/13C NMR identifies substituent positions and tautomeric forms (e.g., 1,6-dihydropyrimidinone resonance splitting in ).
  • IR spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1500 cm⁻¹) groups.
  • Mass spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can synthetic challenges in forming the thioether linkage be optimized?

  • Answer : The thioether bond (C-S-C) between the pyrimidine and 2,4-dichlorobenzyl group requires careful control of nucleophilic substitution conditions.

  • Methodology :
  • Use anhydrous DMF as a solvent to enhance reactivity of the pyrimidine-thiol intermediate.
  • Catalyze with Pd(OAc)₂ () or CuI for Ullmann-type coupling, ensuring stoichiometric excess of 2,4-dichlorobenzyl halide.
  • Monitor reaction progress via TLC (Rf shift) or LC-MS to prevent overhalogenation .

Q. What strategies resolve contradictions in reported enzyme inhibition data?

  • Answer : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., pH, cofactors) or compound solubility.

  • Experimental Design :
  • Perform dose-response curves under standardized buffer conditions (e.g., 50 mM Tris-HCl, pH 7.4).
  • Use DMSO concentrations ≤0.1% to avoid solvent interference.
  • Validate target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Q. How does the nitro group at position 3 impact metabolic stability compared to analogs?

  • Answer : The nitro group is electron-withdrawing, reducing oxidative metabolism at the benzamide ring.

  • Data Comparison :
  • Trifluoromethyl analogs () show longer plasma half-lives (t₁/₂ = 4–6 h in rodents) due to resistance to CYP450 oxidation.
  • Nitro-substituted derivatives may require prodrug strategies (e.g., nitroreductase-sensitive masking) to mitigate toxicity .

Methodological Guidance

Q. What computational methods predict binding modes to biological targets?

  • Answer :

  • Molecular docking (AutoDock Vina) : Screen against kinase ATP-binding pockets (e.g., EGFR, VEGFR).
  • MD simulations (GROMACS) : Assess stability of the dichlorobenzylthio group in hydrophobic binding sites.
  • QSAR modeling : Correlate substituent electronegativity (Hammett constants) with inhibitory activity .

Q. How to address low aqueous solubility during in vitro assays?

  • Answer :

  • Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations.
  • pH adjustment : Solubilize the amino group via protonation in acidic buffers (pH 4–5).
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability .

Data Contradiction Analysis

Q. Why do some studies report antifungal activity while others do not?

  • Answer : Activity may depend on fungal strain (e.g., Candida spp. vs. Aspergillus) or compound uptake.

  • Resolution :
  • Test against standardized ATCC strains under CLSI guidelines.
  • Measure intracellular accumulation via LC-MS in fungal lysates .

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